2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds closely related to 2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown notable antibacterial and antifungal activities. For instance, derivatives like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied for their bioactivities. These compounds exhibit molecular configurations that include intermolecular C-H...O hydrogen bonds and intramolecular N-H.N hydrogen bonds, contributing to their biological effects (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).
Cytostatic, Antitubercular, and Anti-inflammatory Activities
Azomethine derivatives of this compound class have been explored for their pharmacological activities, including cytostatic, antitubercular, and anti-inflammatory effects. The optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis for these derivatives aims to develop leading compounds with specific pharmacological properties, indicating a promising avenue for future drug development (A. Chiriapkin, I. Kodonidi, & M. Larsky, 2021).
Microwave-assisted Synthesis for Drug Development
The compound has also been used as a precursor in the microwave-assisted synthesis of new tetrahydrobenzo[b]thiophene derivatives, aiming at the development of novel drugs. These derivatives, obtained under microwave irradiation, showcase the compound's versatility in the rapid synthesis of pharmacologically active molecules, which could be beneficial in drug discovery processes (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, & A. Ali, 2011).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings suggest the potential therapeutic applications of these compounds in treating various conditions, highlighting the importance of this chemical class in medicinal chemistry (A. Amr, M. Sherif, M. Assy, M. Al-Omar, & Islam Ragab, 2010).
Synthesis and Antimicrobial Activity
Further derivatives of this compound class have been synthesized and evaluated for their antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. This underscores the potential of these compounds in addressing the growing need for new antimicrobial agents in the face of antibiotic resistance (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, & V. Chernykh, 2015).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-10-7-8-12-14(9-10)21-16(18)15(12)17(20)19-13-6-4-3-5-11(13)2/h3-6,10H,7-9,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCBCDUOPNUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
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